![molecular formula C27H27N3O3S2 B2877763 Methyl 4-[2,5-dimethyl-3-[2-[(2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]acetyl]pyrrol-1-yl]benzoate CAS No. 670268-35-6](/img/structure/B2877763.png)
Methyl 4-[2,5-dimethyl-3-[2-[(2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]acetyl]pyrrol-1-yl]benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is an organic molecule with several functional groups. It contains a pyrrole ring, a benzothiolo ring, and a benzoate ester group. The presence of these functional groups suggests that the compound may have interesting chemical properties and could potentially be used in a variety of applications, such as in the synthesis of pharmaceuticals or as a building block in materials science .
Molecular Structure Analysis
The molecular structure of a compound can be determined using techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry. These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds present .Chemical Reactions Analysis
The reactivity of the compound would be influenced by the functional groups present. For example, the benzoate ester group could undergo hydrolysis to form a carboxylic acid and an alcohol. The pyrrole ring might participate in electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound, such as its melting point, boiling point, solubility, and stability, could be determined using standard laboratory techniques. These properties would be influenced by the functional groups present in the molecule .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
The structure of the compound suggests it could be useful in the development of new antimicrobial agents. The presence of a pyrimidine ring, which is known for its biological activity, could potentially be exploited to target a range of microbial pathogens. Research on similar heterocyclic compounds has shown significant potential in treating infectious diseases .
Anti-inflammatory Properties
Compounds with pyrrol and pyrimidine moieties have been associated with anti-inflammatory properties. This compound could be investigated for its efficacy in reducing inflammation, which is a common symptom in many diseases, including arthritis and cardiovascular disorders .
Anticancer Applications
The benzothiolo and pyrimidinyl sulfanyl groups within this compound’s structure may interact with specific cellular pathways that are relevant in cancer progression. It could be a candidate for the synthesis of novel anticancer drugs, especially considering the broad range of chemical and biological properties of imidazole derivatives .
Antiviral Research
Given the current global focus on antiviral research, particularly in the wake of pandemics, this compound could be studied for its potential antiviral effects. The imidazole ring, a part of this compound, has been used in the synthesis of drugs with antiviral properties .
Neurological Disorders
The tetrahydrobenzothiolo group in the compound is structurally similar to molecules that affect the central nervous system. This suggests potential applications in the treatment of neurological disorders, such as Alzheimer’s disease or Parkinson’s disease .
Antidiabetic Research
The pyrimidine core of the compound is a common feature in many antidiabetic medications. This compound could be explored for its utility in managing blood sugar levels and treating diabetes-related complications .
Cardiovascular Therapeutics
Compounds with similar structures have been used in the treatment of cardiovascular diseases. This compound could be investigated for its potential to improve heart health, possibly by targeting cholesterol levels or blood pressure .
Agricultural Chemistry
The indole derivatives, which share some structural similarities with this compound, have been used in agricultural chemistry, particularly as plant growth regulators. This compound could be explored for its effects on plant growth and protection against pests .
Wirkmechanismus
Safety and Hazards
The safety and hazards associated with the compound would depend on its physical and chemical properties. For example, if the compound is volatile, it might pose an inhalation risk. If it is reactive, it could be a fire or explosion hazard. Information about the compound’s toxicity could be obtained through testing on cells or organisms .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
methyl 4-[2,5-dimethyl-3-[2-[(2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]acetyl]pyrrol-1-yl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N3O3S2/c1-15-13-21(16(2)30(15)19-11-9-18(10-12-19)27(32)33-4)22(31)14-34-25-24-20-7-5-6-8-23(20)35-26(24)29-17(3)28-25/h9-13H,5-8,14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVDROXSFMUXGRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)C(=O)OC)C)C(=O)CSC3=NC(=NC4=C3C5=C(S4)CCCC5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-[2,5-dimethyl-3-[2-[(2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]acetyl]pyrrol-1-yl]benzoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

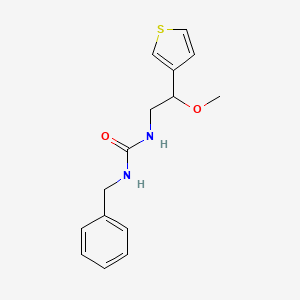
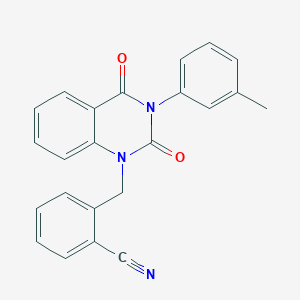

![N-(2,5-dimethoxybenzyl)-4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]benzamide](/img/structure/B2877686.png)
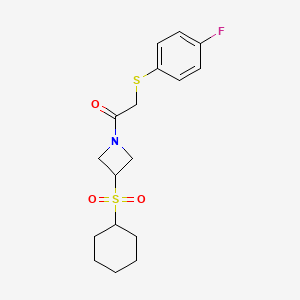
![2-chloro-N-(2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}propyl)pyridine-3-carboxamide](/img/structure/B2877688.png)

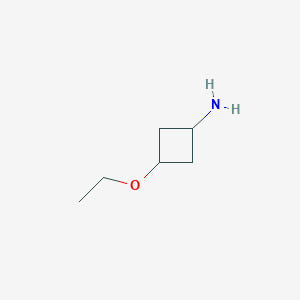
![2-[5-(Difluoromethyl)-3-methyl-4-nitropyrazol-1-yl]acetic acid](/img/structure/B2877693.png)
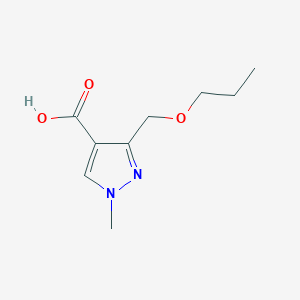

![1-[(Pyrrolidin-3-yl)methyl]imidazolidin-2-one](/img/structure/B2877698.png)
![ethyl (3E)-3-cyano-2-oxo-4-{[4-(trifluoromethyl)phenyl]amino}but-3-enoate](/img/structure/B2877700.png)
